2-Hydroxy-2-(6-methoxypyridin-3-yl)acetic acid

Description

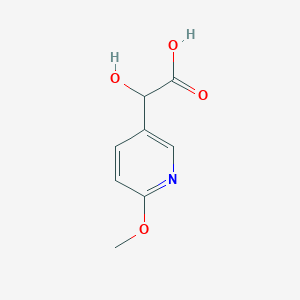

2-Hydroxy-2-(6-methoxypyridin-3-yl)acetic acid (CAS: 1466312-82-2) is a pyridine-based acetic acid derivative characterized by a hydroxyl group at the α-carbon and a 6-methoxy-substituted pyridin-3-yl moiety. Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.16 g/mol .

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

2-hydroxy-2-(6-methoxypyridin-3-yl)acetic acid |

InChI |

InChI=1S/C8H9NO4/c1-13-6-3-2-5(4-9-6)7(10)8(11)12/h2-4,7,10H,1H3,(H,11,12) |

InChI Key |

CKQMEPGYSPJZGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(6-methoxypyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methoxypyridine-3-carbaldehyde with a suitable nucleophile, followed by oxidation to form the desired acetic acid derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(6-methoxypyridin-3-yl)acetic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted pyridines. These products can be further utilized in different applications, including pharmaceuticals and agrochemicals.

Scientific Research Applications

2-Hydroxy-2-(6-methoxypyridin-3-yl)acetic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(6-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may act by modulating enzyme activity, interacting with receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical properties of 2-hydroxy-2-(6-methoxypyridin-3-yl)acetic acid and related compounds:

Key Observations:

- Functional Group Impact: The α-hydroxy group enhances hydrogen-bonding capacity compared to non-hydroxylated analogues (e.g., 2-(6-methylpyridin-3-yl)acetic acid) .

- Ether vs. Direct Linkage : 2-[(6-Methoxy-3-pyridyl)methoxy]acetic acid features an ether bridge, increasing molecular weight and altering solubility compared to the target compound .

Physicochemical Properties and Reactivity

- Solubility: The hydroxyl and methoxy groups in the target compound improve water solubility relative to non-polar derivatives like 2-(6-methylpyridin-3-yl)acetic acid.

- Acidity : The α-hydroxy group confers acidity (pKa ~2-3), similar to mandelic acid derivatives, enabling salt formation in pharmaceutical formulations .

Biological Activity

2-Hydroxy-2-(6-methoxypyridin-3-yl)acetic acid is a pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound, characterized by a hydroxyl group and a methoxy-substituted pyridine ring, has been the subject of various studies aimed at elucidating its biological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁NO₃. The structure includes:

- A central acetic acid moiety.

- A hydroxyl group at the second carbon.

- A 6-methoxypyridin-3-yl substituent.

This unique configuration contributes to its chemical reactivity and potential interactions within biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The exact mechanism remains under investigation, but it may involve interaction with bacterial cell membranes or inhibition of essential enzymes .

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects against cancer cell lines. The compound's IC₅₀ values indicate varying degrees of efficacy, with some studies reporting significant inhibition of cell viability in breast cancer (MCF-7) and liver cancer (HepG2) cells .

- Anti-inflammatory Potential : The compound has shown promise in reducing inflammatory markers such as IL-6 and TNF-α in cellular assays. This suggests a potential role in managing inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. This is particularly relevant in its antimicrobial and anticancer activities.

- Cell Signaling Modulation : It may also interact with cellular signaling pathways, influencing processes such as apoptosis and cell cycle progression, which are crucial in cancer therapy .

Research Findings

A summary of key findings from various studies is presented below:

Case Studies

- Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 cells, revealing significant apoptosis induction at concentrations above 50 µM. Flow cytometry analysis indicated an increase in cells arrested in the S phase of the cell cycle, suggesting a mechanism for its anticancer properties .

- Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in decreased levels of inflammatory cytokines (IL-6 and TNF-α), indicating its potential use as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.